4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3OS/c13-5-1-2-10(19)16-12-18-17-11(20-12)8-4-3-7(14)6-9(8)15/h3-4,6H,1-2,5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNVTHCJZKHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The synthesis begins with the construction of the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine intermediate. This step employs a cyclodehydration reaction between 2,4-dichlorobenzoic acid and thiosemicarbazide in the presence of POCl₃, a method adapted from protocols for analogous thiadiazole systems. The reaction mechanism proceeds via initial activation of the carboxylic acid by POCl₃, forming a reactive acyl chloride intermediate. Subsequent nucleophilic attack by thiosemicarbazide generates a thioamide, which undergoes intramolecular cyclization to yield the thiadiazole ring.
Reaction Conditions:
- Molar Ratio: 1:1 (acid to thiosemicarbazide)
- Catalyst: POCl₃ (10 mL per 3 mmol of acid)
- Temperature: 80–90°C for 1 hour under reflux
- Work-Up: Basification to pH 8 with NaOH, followed by recrystallization from ethanol/water
Yield: 82–85% as a white crystalline solid.
Optimization of Reaction Conditions
Influence of Catalysts and Reagents
The choice of cyclizing agent critically impacts thiadiazole formation. POCl₃ outperforms alternatives like H₂SO₄ due to its dual role as a solvent and dehydrating agent, enhancing reaction efficiency. Substituting POCl₃ with concentrated sulfuric acid reduces yields by 15–20%, as observed in comparative studies. For amidation, pyridine proves superior to sodium bicarbonate in minimizing side reactions, achieving 95% conversion compared to 80% with bicarbonate.
Temperature and Time Dependencies
- Cyclodehydration: Heating beyond 90°C promotes decomposition, while temperatures below 80°C result in incomplete cyclization.
- Amidation: Prolonged reflux (>8 hours) leads to acyl chloride hydrolysis, reducing yields by 10–12%.
Characterization and Analytical Data
Spectroscopic Confirmation
1H-NMR (500 MHz, DMSO-d₆):
- δ 7.85 (d, J = 8.5 Hz, 1H, H-3'), 7.62 (dd, J = 8.5, 2.0 Hz, 1H, H-5'), 7.55 (d, J = 2.0 Hz, 1H, H-2') – aromatic protons of 2,4-dichlorophenyl
- δ 3.72 (t, J = 6.5 Hz, 2H, CH₂Cl), 2.51 (t, J = 6.5 Hz, 2H, CH₂CO) – butanamide chain
- δ 12.31 (s, 1H, NH) – amide proton
IR (KBr, cm⁻¹):
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 178–180°C |
| Molecular Formula | C₁₃H₁₀Cl₃N₃OS |
| Molecular Weight | 370.66 g/mol |
| Elemental Analysis (%) | C: 42.11, H: 2.72, N: 11.34 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its effects involves interaction with specific molecular targets and pathways. The chlorinated phenyl groups and the thiadiazole ring play crucial roles in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Chlorine substituents (e.g., 2,4-dichlorophenyl) enhance binding to enzymes like alpha-amylase by stabilizing charge-transfer interactions . In contrast, methoxy groups (e.g., 2-methoxybenzamide in ) may improve solubility but reduce receptor affinity.
- Fluorine in difluorobenzamide derivatives (e.g., ) provides strong hydrogen-bonding capacity, critical for dimerization and antifungal activity.
Amide vs. Urea-containing analogs (e.g., ) exhibit stronger intermolecular hydrogen bonding, influencing crystal packing and stability.
Biological Activity Trends :
- Thiadiazoles with dichlorophenyl groups (e.g., ) show superior enzyme inhibition, whereas furan-substituted derivatives (e.g., SA03 ) prioritize aromatic stacking interactions.
- Anticancer activity is linked to chloro-substituted benzamide/butanamide side chains (e.g., IC₅₀ = 2.46 µg/mL in oxadiazole analogs ).
Physicochemical and Crystallographic Properties
- Dihedral Angles : The thiadiazole ring in the target compound forms a dihedral angle of ~24° with the dichlorophenyl ring, optimizing π-π stacking with enzyme active sites .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds in urea derivatives (e.g., ) stabilize planar conformations, whereas the butanamide chain adopts a more flexible geometry.
Toxicity and Environmental Impact
Thiadiazole herbicides like tebuthiuron are reported in toxic release inventories (TRI) with environmental persistence . Chlorinated analogs, including the target compound, may require rigorous ecotoxicity assessments due to bioaccumulation risks.
Biological Activity
4-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 2,4-dichlorophenyl group and a butanamide moiety. Its chemical structure can be represented as follows:
Where , , , , and represent the respective counts of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecular formula.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- In Vitro Studies : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent growth inhibition against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells . The mechanism of action involved inducing apoptosis through the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis induction |
| 4i | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their efficacy against various bacterial strains.
- Activity Against Pathogens : In vitro tests indicated that certain thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship suggests that modifications in substituents can lead to enhanced antimicrobial potency.
Case Studies
- Study on Anticancer Activity : A study focused on synthesizing new 5-Aryl-1,3,4-thiadiazole-based anticancer agents demonstrated that compounds with specific substitutions showed enhanced cytotoxic effects on cancer cells compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another research evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates, revealing promising results that warrant further exploration for potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis involves two primary steps: (1) formation of the thiadiazole core and (2) amidation.
- Thiadiazole Formation : React 2,4-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions (e.g., HCl) to generate 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole. Temperature control (90–100°C) and stoichiometric ratios are critical to minimize byproducts .
- Amidation : Couple the thiadiazole intermediate with 4-chlorobutanoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous DMF at 50–60°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Optimization involves adjusting solvent polarity and reaction time to reduce hydrolysis of the chlorobutanoate group .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions, particularly distinguishing between aromatic protons (e.g., 2,4-dichlorophenyl) and aliphatic protons (e.g., butanamide chain). Coupling constants in -NMR help verify stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight confirmation and fragmentation patterns to validate structural integrity .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation (DMSO/water). Use SHELX software (SHELXL-97) for refinement, focusing on resolving disorder in the chlorophenyl and thiadiazole rings .
Q. What preliminary biological screening data exist for this compound, and how should researchers interpret them?
- Methodological Answer : Limited data suggest antimicrobial and anticancer potential. For example:
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 16–31.25 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | Not specified |
- Interpretation : Compare results to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). Note that "not specified" values require follow-up dose-response assays to establish potency thresholds.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the (a) chlorophenyl group (e.g., replace Cl with F or CH), (b) thiadiazole ring (e.g., selenium substitution), and (c) butanamide chain (e.g., varying halogen positions).
- Assay Design : Test analogs against a panel of cancer cell lines (e.g., HepG2, A549) and Gram-positive/-negative bacteria. Use computational tools (e.g., molecular docking) to predict binding affinities to targets like EGFR or DNA gyrase .
- Key Finding : Evidence suggests that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability .
Q. What mechanistic hypotheses explain this compound’s anticancer activity, and how can they be experimentally validated?
- Methodological Answer :
- Hypothesis 1 : The compound induces apoptosis via mitochondrial pathway disruption (e.g., cytochrome c release). Validate via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .
- Hypothesis 2 : Inhibition of tubulin polymerization, akin to taxanes. Test via in vitro tubulin assembly assays and compare to colchicine .
- Contradiction Note : Discrepancies in IC50 values between studies may arise from assay conditions (e.g., serum concentration, exposure time). Replicate experiments under standardized protocols .
Q. How should researchers address contradictory data regarding this compound’s solubility and stability?
- Methodological Answer :
- Solubility : Conflicting reports suggest poor aqueous solubility but high DMSO compatibility. Perform shake-flask solubility tests across pH 1–10 and use Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .
- Stability : Use HPLC-UV to monitor degradation under stress conditions (heat, light, humidity). If instability is pH-dependent, consider prodrug strategies (e.g., esterification of the amide group) .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?
- Methodological Answer :
- Challenges : Disorder in the thiadiazole ring and chlorophenyl substituents complicates electron density mapping.
- Mitigation : Collect high-resolution data (≤ 0.8 Å) using synchrotron radiation. Refine with SHELXL-97, applying restraints for anisotropic displacement parameters. Validate via R cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
